molecular formula C7H5Br2N3 B13483722 5,6-dibromo-1H-1,3-benzodiazol-2-amine

5,6-dibromo-1H-1,3-benzodiazol-2-amine

Cat. No.: B13483722
M. Wt: 290.94 g/mol
InChI Key: PNSUDUZATFEAPX-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-1,3-benzodiazol-2-amine (CAS: 1805869-83-3) is a halogenated benzodiazole derivative with a molecular formula of C₇H₅Br₂N₃ and a molecular weight of 290.94 g/mol . The compound features two bromine atoms at positions 5 and 6 on the benzodiazole core and an amine group at position 2.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

5,6-dibromo-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5Br2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)

InChI Key

PNSUDUZATFEAPX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. Common synthetic routes include:

Chemical Reactions Analysis

5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Benzodiazole/Benzimidazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5,6-Dibromo-1H-1,3-benzodiazol-2-amine Br (5,6), NH₂ (2) C₇H₅Br₂N₃ 290.94 High halogen content, planar aromatic core
2-(6-Bromo-1H-benzimidazol-1-yl)ethan-1-amine (6b) Br (6), ethylamine side chain C₉H₁₁N₃Br 241.11 Single Br, flexible side chain
5,6-Difluoro-1H-1,3-benzodiazol-2-amine F (5,6), NH₂ (2) C₇H₅F₂N₃ 169.13 Smaller halogens, increased electronegativity
BPBA (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine) Phenyl-benzodiazole hybrid C₁₈H₁₄N₆ 314.35 Extended π-system, no halogens
4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine Br (4,6), Cl-naphthyl, NH₂ (5) C₁₇H₁₀Br₂ClN₂O 462.53 Benzoxazole core, bulky substituents

Key Observations :

  • Halogen Effects : Bromine atoms in the target compound enhance molecular weight and polarizability compared to fluorine analogs (e.g., 5,6-difluoro derivative, 169.13 g/mol) . Bromine's lower electronegativity compared to fluorine may reduce electronic withdrawal effects but increase hydrophobic interactions.
  • Core Heteroatoms : Replacement of benzodiazole with benzoxazole (e.g., 4,6-dibromo-benzoxazol-amine) introduces an oxygen atom, altering hydrogen-bonding capacity and electron distribution .

Key Observations :

  • Reduction Reactions: Mono-bromo analogs like 6b are synthesized via LiAlH₄-mediated reduction with high yields (95.2%), suggesting efficient protocols for benzimidazole derivatives . The target compound's synthesis details are unclear, possibly due to challenges in introducing two bromine atoms.

Physicochemical Properties

  • Solubility : Bromine's hydrophobicity likely reduces aqueous solubility compared to fluorine analogs. For example, 5,6-difluoro-1H-1,3-benzodiazol-2-amine may exhibit better solubility in polar solvents .
  • Thermal Stability: Higher molecular weight and halogen content in the target compound suggest a higher melting point than non-halogenated analogs like BPBA, though experimental data are lacking .

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